![molecular formula C15H20N2O5S B2504983 1-({4-[2-(Acetylamino)ethyl]phenyl}sulfonyl)proline CAS No. 1008050-98-3](/img/structure/B2504983.png)
1-({4-[2-(Acetylamino)ethyl]phenyl}sulfonyl)proline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-({4-[2-(Acetylamino)ethyl]phenyl}sulfonyl)proline (1-AEP) is an acetylamino-substituted proline derivative that has been widely studied in scientific research due to its unique properties. 1-AEP is an important building block for the synthesis of various compounds and has been used in a variety of biochemical and physiological studies.
Scientific Research Applications
Domino Annulation in Organic Chemistry
- L-proline catalyzes the synthesis of highly substituted thienothiopyrans with multiple stereocenters, employing a domino sequence involving enamine formation, aldol condensation, Michael addition, and cyclization. This process demonstrates the utility of proline derivatives in complex organic synthesis (Indumathi, Perumal, & Menéndez, 2010).
Chiral NMR Solvating Agents
- Water-soluble sulfonated calix[4]resorcinarenes with L-proline and hydroxyproline groups have been evaluated as chiral NMR solvating agents, providing insights into the structural and enantiomeric discrimination of phenyl- and pyridyl-containing compounds (Hagan, O'Farrell, & Wenzel, 2009).
Copper Catalyzed Coupling Reactions
- L-proline, combined with CuI, catalyzes the coupling of aryl halides with sulfinic acid salts to synthesize aryl sulfones, showcasing proline derivatives in facilitating diverse functional group tolerance in organic synthesis (Zhu & Ma, 2005).
Synthesis of Proline Analogues
- A novel asymmetric synthesis of unsaturated, fused bicyclic proline analogues was achieved using cyclic bis(allylsulfoximine)titanium complexes, illustrating the versatility of proline derivatives in generating structurally complex amino acids (Koep, Gais, & Raabe, 2003).
ACE Inhibitors Development
- Analogues of ACE inhibitors incorporating 4-substituted prolines were synthesized, showing the significance of proline derivatives in the development of pharmaceutical compounds with improved potency (Krapcho et al., 1988).
Three-Component Domino Reactions
- L-proline-catalyzed three-component domino reactions were used to synthesize 5,6-disubstituted 3-thiomorpholinones, demonstrating the application of proline derivatives in constructing molecules with multiple stereocenters (Indumathi, Perumal, & Menéndez, 2011).
Multicomponent Synthesis of Medicinally Privileged Compounds
- A multicomponent synthesis protocol was developed for 2-amino-3-phenyl (or methyl) sulfonyl-4H-chromenes, highlighting the use of proline derivatives in environmentally friendly and efficient synthesis of medicinal compounds (Pandit et al., 2016).
properties
IUPAC Name |
1-[4-(2-acetamidoethyl)phenyl]sulfonylpyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O5S/c1-11(18)16-9-8-12-4-6-13(7-5-12)23(21,22)17-10-2-3-14(17)15(19)20/h4-7,14H,2-3,8-10H2,1H3,(H,16,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPEXNZLQPDWWRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-({4-[2-(Acetylamino)ethyl]phenyl}sulfonyl)proline | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

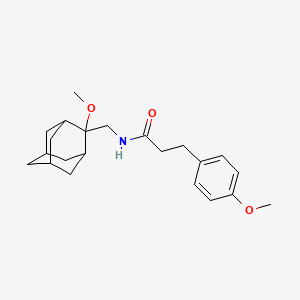
![ethyl (2Z)-2-cyano-3-{[(4-fluorophenyl)methyl]amino}prop-2-enoate](/img/structure/B2504903.png)
![(4Z)-3-methyl-4-{[(4-methylphenyl)amino]methylidene}-1-phenyl-4,5-dihydro-1H-pyrazol-5-one](/img/structure/B2504906.png)
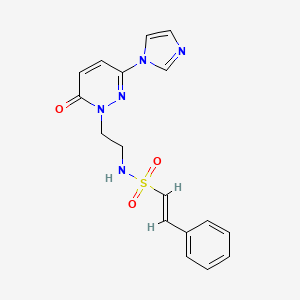
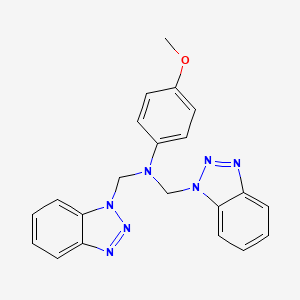
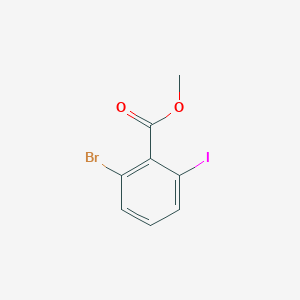
![2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2504914.png)
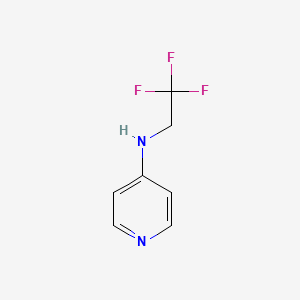
![Tert-butyl 3-[2-(prop-2-enoylamino)ethylcarbamoyl]pyrrolidine-1-carboxylate](/img/structure/B2504916.png)
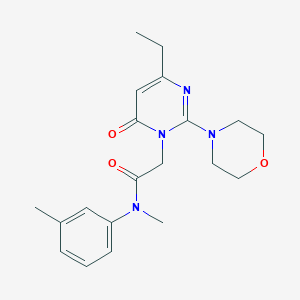
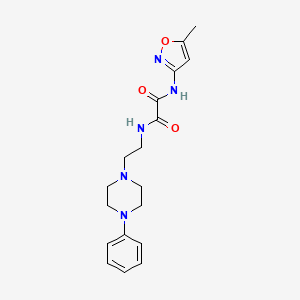
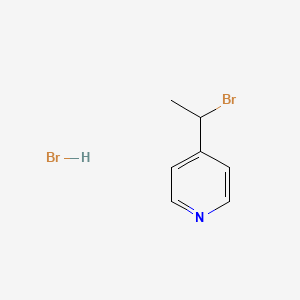
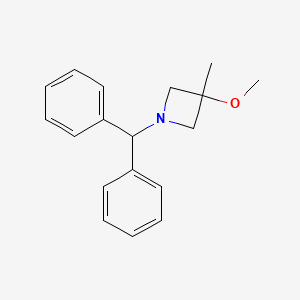
![2-((3-(4-Ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)hexanoic acid](/img/structure/B2504922.png)